N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE
Overview
Description
N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE is a compound that features an adamantane core, a unique tricyclic hydrocarbon structure known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with 3-oxo-butanoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .
Another method involves the Ritter reaction, where 1-adamantyl nitrates react with carboxylic acid amides in sulfuric acid media. This method is particularly useful for introducing the adamantyl group into the amide structure .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of 1-bromoadamantane as a starting material, which undergoes a series of reactions including amidation and subsequent functional group transformations to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated derivatives of adamantane are often used as starting materials for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized adamantane derivatives, which can exhibit enhanced biological activities or improved material properties .
Scientific Research Applications
N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral agent with structural similarities to N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-adamantyl)-3-oxobutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9(16)2-13(17)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDYFFMSZLFWLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326922 | |
Record name | N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-54-8 | |
Record name | N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.